molecular formula C15H14O2 B3163203 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883535-66-8

6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3163203
CAS No.: 883535-66-8
M. Wt: 226.27 g/mol
InChI Key: WDSPQXUBFGMEEP-UHFFFAOYSA-N
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Description

6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where an ethoxy group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.

    Introduction of Ethoxy Group: The ethoxy group can be introduced via an electrophilic aromatic substitution reaction using ethyl iodide and a strong base such as potassium tert-butoxide.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the biphenyl derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for 6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: 6-Ethoxy[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 6-Ethoxy[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde depends on its specific application:

    In Chemical Reactions: The aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxy group can influence the reactivity of the aromatic ring through electron-donating effects.

    In Biological Systems: The compound can interact with enzymes that catalyze reactions involving aldehydes, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Ethoxy[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    6-Ethoxy[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

Uniqueness

6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-ethoxy-3-phenylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-15-9-8-12(11-16)10-14(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSPQXUBFGMEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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